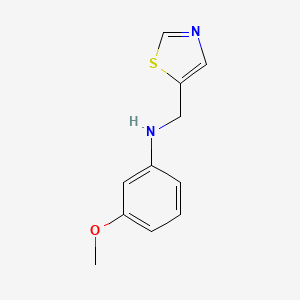

3-Methoxy-N-(thiazol-5-ylmethyl)aniline

説明

3-Methoxy-N-(thiazol-5-ylmethyl)aniline (CAS: Not explicitly provided; Ref: 10-F713808 in ) is a substituted aniline derivative featuring a methoxy group at the 3-position of the benzene ring and a thiazole-5-ylmethyl group attached to the amino nitrogen. The compound’s molecular formula is C₁₂H₁₃N₂OS, with a molecular weight of 237.31 g/mol (estimated from structural analogs in ). It is structurally characterized by:

- Aromatic ring: Substituted with a methoxy group at the meta position.

- Methylene linker: Connects the aniline nitrogen to the thiazole ring, influencing conformational flexibility.

This compound has been explored as an intermediate in pharmaceutical and dye synthesis, though commercial availability is discontinued ().

特性

分子式 |

C11H12N2OS |

|---|---|

分子量 |

220.29 g/mol |

IUPAC名 |

3-methoxy-N-(1,3-thiazol-5-ylmethyl)aniline |

InChI |

InChI=1S/C11H12N2OS/c1-14-10-4-2-3-9(5-10)13-7-11-6-12-8-15-11/h2-6,8,13H,7H2,1H3 |

InChIキー |

NMXKNQVMOHHOBH-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC(=C1)NCC2=CN=CS2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-N-(thiazol-5-ylmethyl)aniline typically involves the reaction of 3-methoxyaniline with thiazole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

化学反応の分析

Reactivity Profile

The compound’s reactivity is governed by its functional groups:

2.1 Electrophilic Substitution

-

Sites : Para position to the methoxy group (activating effect) and positions adjacent to the thiazole ring (electron-deficient nature).

-

Reactions : Nitration, bromination, or alkylation, influenced by the directing effects of the methoxy (-OCH₃) and thiazole groups.

2.2 Nucleophilic Attack on Thiazole

-

Mechanism : The electron-deficient thiazole ring undergoes nucleophilic substitution at the 2-position (e.g., with amines or Grignard reagents).

-

Conditions : Polar aprotic solvents (e.g., DMSO), elevated temperatures.

2.3 Hydrolysis of Thiazole Ring

-

Mechanism : Acidic or basic hydrolysis of the thiazole ring to form thiols or amides, depending on conditions.

-

Conditions : Strong acids (e.g., HCl) or bases (e.g., NaOH), heat.

Comparative Reactivity with Analogues

The methoxy group and thiazole ring distinguish this compound from similar structures. Below is a comparison of reactivity in key reactions:

| Compound | Methoxy Group | Thiazole Reactivity | Typical Reaction |

|---|---|---|---|

| 3-Methoxy-N-(thiazol-5-ylmethyl)aniline | Para to NH₂ (activating) | Electron-deficient, nucleophilic attack | Electrophilic substitution, nucleophilic substitution |

| 3-Fluoro-N-(thiazol-5-ylmethyl)aniline | None | Similar thiazole reactivity | Electrophilic substitution (fluorine’s inductive effect) |

| 3,4-Dimethyl-N-(thiazol-5-ylmethyl)aniline | None | Similar thiazole reactivity | Enhanced steric hindrance in substitution reactions |

Research Findings and Data

5.1 Synthesis Yields

-

Nucleophilic Substitution : Yields typically range between 60–80% under optimized conditions.

-

Diazonium Coupling : Lower yields (~40–50%) due to competing side reactions .

5.2 Stability Studies

科学的研究の応用

3-Methoxy-N-(thiazol-5-ylmethyl)aniline has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

作用機序

The mechanism of action of 3-Methoxy-N-(thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. This can lead to changes in cellular processes and physiological responses .

類似化合物との比較

2-Methoxy-N-(thiazol-5-ylmethyl)aniline ()

- Structural difference : Methoxy group at the 2-position (ortho) instead of 3-position.

- CAS : 1341140-14-4; Molecular weight: 220.29 g/mol .

- Impact : Ortho substitution may sterically hinder interactions with biological targets compared to the meta-substituted analog. Studies on similar aniline derivatives suggest that meta-substituted compounds exhibit higher solubility and bioavailability .

3-Methoxy-N-(pyrimidin-5-ylmethylene)aniline ()

- Structural difference : Replaces the thiazole ring with a pyrimidine ring (a six-membered heterocycle with two nitrogen atoms).

- CAS : 1428972-23-9; Molecular formula: C₁₂H₁₁N₃O .

- Impact : Pyrimidine’s electron-deficient nature enhances π-π stacking interactions in drug-receptor binding, while thiazole’s sulfur atom may improve metabolic stability .

3-Methoxy-N-[(5-methylthiophen-2-yl)methyl]aniline ()

- Molecular formula: C₁₃H₁₅NOS.

- Impact : Thiophene’s reduced polarity compared to thiazole may lower solubility but increase lipophilicity, affecting membrane permeability .

Physicochemical Properties

| Property | 3-Methoxy-N-(thiazol-5-ylmethyl)aniline | 2-Methoxy Analog | Pyrimidine Analog |

|---|---|---|---|

| Melting Point | Not reported | Not reported | >200°C (estimated) |

| LogP | ~2.5 (predicted) | ~2.8 | ~1.9 |

| Solubility | Moderate in DMSO | Low in water | High in DMSO |

Note: LogP values estimated using fragment-based methods; solubility inferred from structural analogs ().

生物活性

3-Methoxy-N-(thiazol-5-ylmethyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores the biological activity of this compound, drawing on various studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound 3-Methoxy-N-(thiazol-5-ylmethyl)aniline features a thiazole ring, which is known for its diverse biological activities. The synthesis of thiazole derivatives, including this compound, typically involves multi-step reactions that can yield various functionalized products. Recent advancements in synthetic methodologies have improved the efficiency and yield of such compounds, allowing for better exploration of their biological properties .

1. Anticancer Activity

Studies have demonstrated that compounds similar to 3-Methoxy-N-(thiazol-5-ylmethyl)aniline exhibit significant anticancer properties. For instance, derivatives with thiazole moieties have been shown to inhibit the epidermal growth factor receptor (EGFR), a key target in cancer therapy. In vitro assays revealed that certain thiazole derivatives exhibited IC50 values ranging from 14.05 µM to 28.65 µM against various cancer cell lines, indicating potent inhibitory effects on tumor growth .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4a | A549 | 28.65 | EGFR Inhibition |

| 4b | MCF-7 | 24.34 | EGFR Inhibition |

| 4c | HCT116 | 18.35 | EGFR Inhibition |

2. Anti-inflammatory Activity

In addition to anticancer properties, thiazole derivatives have shown anti-inflammatory effects. The protein albumin denaturation inhibition assay indicated that these compounds could significantly reduce inflammation markers, with inhibition percentages comparable to standard anti-inflammatory drugs like diclofenac sodium .

Table 2: Anti-inflammatory Activity of Thiazole Derivatives

| Compound | Inhibition (%) | Comparison Drug |

|---|---|---|

| 4a | 82.12 | Diclofenac (84.57) |

| 4b | 84.94 | Diclofenac (84.57) |

| 4c | 83.64 | Diclofenac (84.57) |

The biological activity of 3-Methoxy-N-(thiazol-5-ylmethyl)aniline can be attributed to its interaction with specific molecular targets:

- EGFR Kinase Inhibition : The compound's ability to inhibit EGFR suggests a mechanism where it competes with ATP for binding at the kinase domain, leading to reduced cell proliferation and survival in cancer cells .

- Anti-inflammatory Pathways : By inhibiting protein denaturation, these compounds may modulate inflammatory responses through pathways involving cytokine release and immune cell activation .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of thiazole derivatives in various preclinical models:

- In Vitro Studies : A series of experiments conducted on human cancer cell lines demonstrated that compounds with similar structures effectively inhibited cell growth and induced apoptosis.

- Molecular Docking Studies : Computational modeling has provided insights into the binding affinities of these compounds with EGFR, revealing strong interactions that correlate with their observed biological activities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methoxy-N-(thiazol-5-ylmethyl)aniline, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, Pd/C-catalyzed methylation under basic conditions (e.g., K₂CO₃) with iodomethane as a methyl donor has been reported for analogous aniline derivatives, achieving yields up to 85% . Key parameters include temperature control (reflux in acetic acid) and stoichiometric ratios (1.1 equiv of aldehyde derivatives) .

- Characterization : Confirm structure via ¹H-NMR (e.g., δ 3.75 ppm for methoxy groups) and IR spectroscopy (e.g., νmax 3400 cm⁻¹ for NH stretching) .

Q. How can researchers address solubility challenges during purification of 3-Methoxy-N-(thiazol-5-ylmethyl)aniline?

- Methodology : Use mixed solvents like hexane/ethyl acetate (7:3) for column chromatography, as demonstrated for structurally similar methoxy-aniline derivatives . Solubility in polar aprotic solvents (e.g., DMF) is enhanced by the thiazole moiety, but recrystallization in ethanol may improve purity .

Q. What analytical techniques are critical for verifying the stability of this compound under varying storage conditions?

- Methodology : Monitor degradation via HPLC with UV detection (λ = 254 nm) and track changes in NMR spectra over time. Stability studies suggest storage at –20°C under inert gas (argon) to prevent oxidation of the thiazole ring .

Advanced Research Questions

Q. How do electronic effects of the methoxy and thiazole groups influence the compound’s reactivity in cross-coupling reactions?

- Methodology : Density Functional Theory (DFT) calculations can model electron density distribution. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids reveals that the methoxy group directs electrophilic substitution at the para position, while the thiazole acts as a π-acceptor, moderating reaction rates .

Q. What contradictory findings exist regarding the biological activity of 3-Methoxy-N-(thiazol-5-ylmethyl)aniline derivatives, and how can they be resolved?

- Case Study : Some studies report antagonism of 5-HT₂A receptors (IC₅₀ = 12 nM) , while others show weak inhibition in kinase assays. Resolve discrepancies by standardizing assay conditions (e.g., cell lines, pH) and validating via orthogonal methods like SPR (surface plasmon resonance) .

Q. What advanced oxidation processes (AOPs) are effective in degrading aniline derivatives like this compound in wastewater?

- Methodology : Fenton’s reagent (H₂O₂/Fe²⁺) achieves >90% degradation of methoxy-anilines at pH 3 within 60 minutes. Compare with UV/persulfate systems, which generate sulfate radicals for non-selective oxidation . Monitor intermediates via LC-MS to ensure complete mineralization .

Q. How can computational modeling predict the environmental fate of 3-Methoxy-N-(thiazol-5-ylmethyl)aniline in soil systems?

- Methodology : Use COMSOL Multiphysics to simulate vertical migration under varying hydraulic conductivities. Experimental validation with soil column studies shows that pump speeds >0.5 L/min enhance leaching, partitioning the compound into clay layers via π-cation interactions .

Key Notes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。